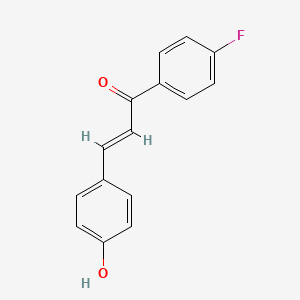
1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Descripción general
Descripción
The compound 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one is a chalcone derivative, which is a class of organic compounds with diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated ketone moiety and are known for their potential pharmacological properties, including antimicrobial and anti-inflammatory activities .
Synthesis Analysis
Chalcones can be synthesized using a variety of methods. One such method involves the condensation of 4-fluorobenzaldehyde with 1-(4-methoxyphenyl)ethanone under basic conditions, which can be performed using both conventional and sonochemical methods. The sonochemical method has been found to be more efficient, requiring less time and energy compared to the conventional method. The crystallinity of the chalcone synthesized using the sonochemical method was significantly higher than that of the conventionally synthesized chalcone . Other synthetic approaches include the propargylation of ethanone derivatives followed by click reactions to introduce additional functional groups .
Molecular Structure Analysis
The molecular structure of chalcone derivatives can be optimized using computational methods such as density functional theory (DFT). The optimized structures are often in good agreement with experimental data from X-ray diffraction (XRD) studies. The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets .
Chemical Reactions Analysis
Chalcones can undergo various chemical reactions due to their reactive α,β-unsaturated ketone moiety. The electron-rich π-system and oxygen atoms in chalcones serve as electron donor spots and active sites for electrophilic attack. These sites are essential for the compound's interactions with biological targets, such as enzymes or receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcones can be characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry. These properties are influenced by the presence of substituents on the phenyl rings, which can affect the compound's electronic and steric characteristics. The substituent effect on the physical and chemical properties has been studied using Hammett substituent constants and statistical analysis . Additionally, the vibrational frequencies obtained from FTIR and Raman spectroscopy provide insights into the molecular structure and stability of the compound .
Aplicaciones Científicas De Investigación
Molecular Structure and Properties
Molecular Structure Analysis
The compound shows coplanarity in its molecular structure, with the 3-hydroxyphenyl and 4-fluorophenyl groups being coplanar with the prop-2-en-1-one linkage. This structural feature influences its chemical properties and interactions (Butcher et al., 2007).
Vibrational Wavenumbers and Molecular Hyperpolarizability
A study showed that the title compound's vibrational wavenumbers were calculated using various methods, and its molecular hyperpolarizability was also analyzed, indicating potential in nonlinear optical (NLO) applications (Najiya et al., 2014).
Crystallography and Material Properties
Crystal Structure Analysis
The compound's crystal structure has been analyzed, showing certain angles between the phenyl groups and the prop-2-en-1-one group, which influences its material properties (Butcher et al., 2007).
Material Characterization and Theoretical Studies
Single crystals of a related compound have been grown, and their structure was confirmed by various methods. Theoretical calculations were performed to determine the molecular hyperpolarizability, indicating its potential in material science applications (Meenatchi et al., 2015).
Photophysical Properties
Solvatochromic Effects and Dipole Moments
The compound has been studied for its solvatochromic effects on absorption and fluorescence spectra, indicating significant intramolecular charge transfer interactions and stabilization in the excited state. This study provides insights into its photophysical properties and potential applications in fields like photonics (Kumari et al., 2017).
Microwave Assisted Synthesis and Optical Properties
The microwave-assisted synthesis of a related compound was studied, and its optical properties were investigated, showing potential for use as a probe in physicochemical investigations (Khan et al., 2016).
Miscellaneous Applications
Refractive Indices Study
The refractive indices of a related compound in various solvent mixtures have been measured, providing valuable data for understanding the nature of dipole and solute-solvent interactions, which is crucial for its applications in chemical sciences (Chavan & Gop, 2016).
Synthesis and Characterization for Potential DSSC Applications
Organometallic compounds related to 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one have been synthesized and characterized for potential application in dye-sensitized solar cells, indicating the compound's relevance in renewable energy research (Anizaim et al., 2020).
Propiedades
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO2/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-10,17H/b10-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSLSSPGSTXOJC-XCVCLJGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30418795 | |
| Record name | (2E)-1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30418795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
CAS RN |
7397-22-0 | |
| Record name | (2E)-1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30418795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



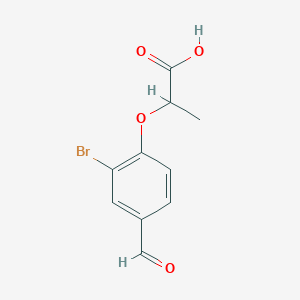

![benzenecarbaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B1276442.png)
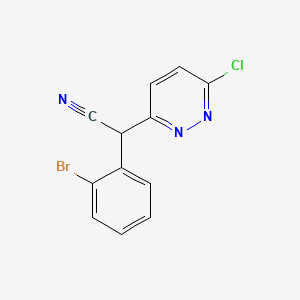


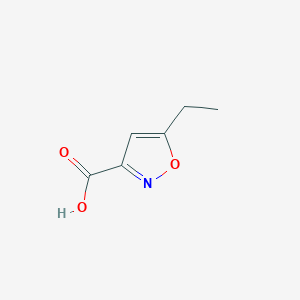

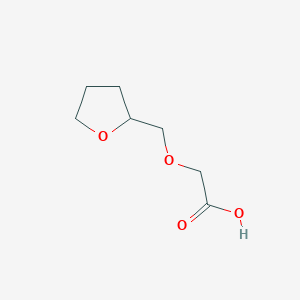


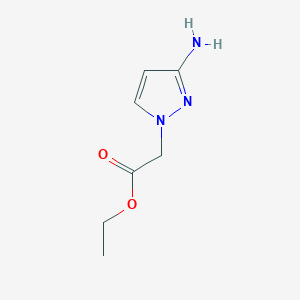
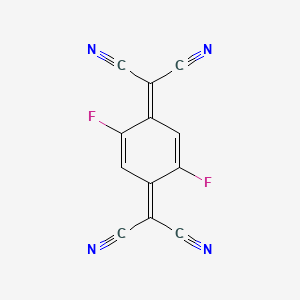
![3-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1276476.png)